molecular formula C12H17N5 B15504120 5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B15504120
Molekulargewicht: 231.30 g/mol
InChI-Schlüssel: BUCDLBVNVQNEAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine family, a class of heterocyclic compounds with structural similarities to nucleosides and antibiotics . Its core structure features a bicyclic system with substituents at positions 4 and 5: a 3-methylpiperazine group at position 4 and a methyl group at position 5. Pyrrolo[2,3-d]pyrimidines are widely studied for their biological activities, including kinase inhibition and antiviral properties .

Eigenschaften

Molekularformel

C12H17N5

Molekulargewicht

231.30 g/mol

IUPAC-Name

5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H17N5/c1-8-5-14-11-10(8)12(16-7-15-11)17-4-3-13-9(2)6-17/h5,7,9,13H,3-4,6H2,1-2H3,(H,14,15,16)

InChI-Schlüssel

BUCDLBVNVQNEAO-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1)C2=NC=NC3=C2C(=CN3)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name / ID Substituents (Position) Molecular Weight Key Biological Activity Key Findings
Target Compound 5-Me, 4-(3-Me-piperazinyl) ~260.3 Hypothesized kinase inhibition Piperazine groups enhance solubility; 3-Me may improve metabolic stability.
5-(4-ClPh)-7-(4-MePh)-4-(pyrrolidin-1-yl) 4-pyrrolidinyl, 5-(4-ClPh), 7-(4-MePh) 388.72 Crystallographic studies Bulky aryl groups stabilize crystal packing via C–H⋯C interactions .
5-(1-Me-1H-pyrazol-4-yl)-4-morpholin-4-yl (3JA) 4-morpholino, 5-(pyrazolyl) 284.32 Kinase inhibition (inference) Morpholino groups enhance electron density; pyrazolyl aids binding .
4-(4-Ph-piperazinyl)-5-Ph-7-(3-MePh) 4-(4-Ph-piperazinyl), 5-Ph, 7-(3-MePh) ~450 (estimated) Not reported Aryl-piperazine groups may target GPCRs or serotonin receptors.
Antiviral derivatives (4,7-disubstituted) 4/7-EWG (e.g., NO₂, CN) Varies Anti-ZIKV, DENV-2 Electron-withdrawing groups (EWG) critical for viral titer reduction .
Key Observations:

Substituent Position :

  • The target compound’s 4,5-disubstitution differs from the 4,7-disubstituted antiviral analogs . Position 7 substituents in antiviral derivatives often include aryl groups with EWGs, whereas the target’s 5-Me group may reduce steric hindrance for kinase binding.
  • Piperazine vs. Morpholine/Pyrrolidine: The 3-methylpiperazine group in the target compound may offer improved solubility and pharmacokinetics compared to morpholine or pyrrolidine derivatives .

Biological Activity: Antiviral Activity: 4,7-Disubstituted analogs with EWGs exhibit potent anti-ZIKV activity (EC₅₀ < 1 µM) but suffer from low therapeutic indices . The target compound’s lack of EWGs may limit antiviral efficacy. Kinase Inhibition: Piperazine-containing analogs (e.g., JAK1 inhibitors like ruxolitinib derivatives) show nanomolar potency . The target’s 3-methylpiperazine group could mimic these effects.

Physicochemical Properties :

  • The target compound’s lower molecular weight (~260.3) compared to bulkier analogs (e.g., 388.72 in ) may enhance membrane permeability.
  • Halogenated derivatives (e.g., 5-Bromo-4-chloro ) serve as synthetic intermediates but lack biological data.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution at the pyrrolopyrimidine core. For example, using polar aprotic solvents like DMF at 80–100°C enhances piperazine coupling efficiency .
  • Purification via column chromatography with gradient elution (e.g., CHCl₃:MeOH 10:1 to 5:1) resolves impurities from unreacted intermediates .
  • Monitor reaction progress using LC-MS to detect side products (e.g., N-methylation over-reactions) early .

Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) validate the regiochemistry of substitutions?

Methodological Answer:

  • Use 1^1H-NMR to confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and pyrrolopyrimidine aromatic protons (δ 7.0–8.5 ppm). Coupling constants in 2D NOESY can verify spatial proximity between methyl groups and the piperazine ring .
  • Single-crystal X-ray diffraction provides definitive proof of regiochemistry, as seen in related pyrrolopyrimidine derivatives .

Q. What in vitro assays are suitable for initial screening of kinase inhibitory activity?

Methodological Answer:

  • Use fluorescence-based kinase assays (e.g., ADP-Glo™) with JAK2 or JAK3 isoforms to quantify IC₅₀ values .
  • Include positive controls (e.g., tofacitinib) and assess selectivity against off-target kinases (e.g., EGFR, Src) to evaluate specificity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced JAK inhibitory activity?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) to model interactions between the compound’s piperazine moiety and the JAK2 ATP-binding pocket (e.g., Lys882, Glu898). Optimize substituents to strengthen hydrogen bonding or π-π stacking .
  • Develop QSAR models using descriptors like logP, polar surface area, and electron-donating effects to predict activity trends .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions (e.g., ATP concentration, enzyme lot) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Investigate batch-to-batch compound purity differences via HPLC and adjust activity calculations based on impurity profiles .

Q. What strategies improve bioavailability in preclinical models while retaining target engagement?

Methodological Answer:

  • Introduce solubilizing groups (e.g., PEG chains) at the piperazine nitrogen without disrupting key interactions with the JAK2 hinge region .
  • Conduct pharmacokinetic studies in rodents to assess Cmax and half-life. Use microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., N-demethylation sites) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Evaluate plasma protein binding (equilibrium dialysis) to determine free drug concentrations. High binding (>95%) may reduce in vivo activity despite strong in vitro IC₅₀ .
  • Use tissue distribution studies (LC-MS/MS) to confirm target organ penetration. For example, low brain bioavailability may explain poor efficacy in CNS inflammation models .

Methodological Resources

  • Synthesis Optimization : Refer to Menet et al. (2014) for scalable protocols and impurity profiling .
  • Kinase Assays : Follow JAK-STAT pathway validation methods from Ghoreschi et al. (2009) .
  • Computational Design : Use ICReDD’s quantum chemical reaction path search tools for derivative optimization .

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